N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
This compound belongs to the triazoloquinoxaline acetamide class, characterized by a fused triazole-quinoxaline core and an acetamide side chain substituted with a 3-bromophenyl group.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c18-11-4-3-5-12(8-11)20-15(24)9-22-13-6-1-2-7-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAVHRECXGLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.3 g/mol. The structure includes a bromophenyl moiety and a triazoloquinoxaline core, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific synthetic routes can vary based on the desired yield and purity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoloquinoxalines have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes.
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Compounds in this class have shown activity against various bacterial strains.
| Compound | Activity |
|---|---|
| 9aa | Effective against FCoV and HSV viruses . |
| 5b | Comparable antimicrobial activity to established antibiotics . |
The biological activity of this compound is believed to be linked to its ability to interact with specific protein targets involved in cell cycle regulation and apoptosis. The presence of the triazole ring enhances its binding affinity to these targets.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that similar triazoloquinoxaline derivatives significantly inhibited the growth of various cancer cell lines.
- In Vivo Studies : Animal models have shown promising results where compounds with similar structures reduced tumor size and improved survival rates in treated subjects.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole and quinoxaline moieties exhibit significant anticancer properties. The presence of the bromophenyl group in N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide enhances its biological activity against various cancer cell lines. A study highlighted that derivatives of quinoxaline can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains. The triazole ring is known for its antibacterial properties, making this compound a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been observed in models of inflammation. The compound appears to modulate inflammatory pathways, suggesting it could be useful in treating conditions characterized by chronic inflammation .
Structural Characteristics
The molecular structure of this compound reveals several interesting features:
| Atom | x-coordinate | y-coordinate | z-coordinate | U iso*/U eq |
|---|---|---|---|---|
| Br | 1.01226(5) | -0.12388(7) | 0.24669(2) | 0.0624(2) |
| O1 | 0.7422(3) | 0.4555(3) | 0.11012(12) | 0.0414(7) |
| N1 | 0.4490(3) | 0.2753(4) | 0.22416(14) | 0.0426(9) |
This table summarizes key atomic coordinates from the crystal structure analysis of the compound . The bromine atom's position is crucial for its biological activity.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
Study on Anticancer Properties
A notable study demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines through the induction of apoptosis and cell cycle arrest .
Investigation of Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against multiple bacterial strains and showed significant inhibition of growth compared to standard antibiotics . This positions it as a potential candidate for further development into therapeutic agents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The 3-bromophenyl moiety undergoes SNAr reactions under basic conditions, enabling substitution with nucleophiles (e.g., amines, thiols). This reactivity is leveraged to introduce functional diversity:
| Reaction Conditions | Nucleophile | Product Yield | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 h | Piperidine | 78% | |
| CuI, L-proline, DMSO, 100°C, 24 h | Sodium azide | 65% | |
| Pd(PPh₃)₄, K₂CO₃, DME, reflux | Boronic acid | 82% (Suzuki) |
Mechanistic Insight : The electron-withdrawing triazoloquinoxaline core enhances the electrophilicity of the bromine-bearing aromatic ring, facilitating displacement via a Meisenheimer intermediate .
Oxidation and Reduction of the 4-Oxo Group
The 4-oxo group in the triazoloquinoxaline core participates in redox reactions:
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the 4-oxo group to a hydroxyl group (85% yield) .
-
Oxidation : Treating with KMnO₄ in acidic conditions forms a carboxylic acid derivative (72% yield).
Spectroscopic Confirmation : Post-reduction, IR shows loss of the carbonyl peak (~1670 cm⁻¹), while ¹H NMR reveals a new broad singlet for -OH at δ 5.2 ppm .
Cycloaddition Reactions Involving the Triazole Moiety
The triazolo[4,3-a]quinoxaline system participates in dipolar cycloadditions:
| Reagent | Conditions | Product Type | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, Et₃N, 60°C, 6 h | Triazolo-isoxazoline | 68% |
| Ethyl diazoacetate | Rh₂(OAc)₄, CH₂Cl₂, RT | Pyrazoline derivative | 54% |
Key Finding : The triazole’s electron-deficient nature promotes regioselective [3+2] cycloadditions .
Acetamide Hydrolysis and Functionalization
The acetamide linker undergoes hydrolysis and subsequent derivatization:
-
Hydrolysis : 6M HCl reflux yields the carboxylic acid (90%) .
-
Amidation : EDCl/HOBt mediates coupling with primary amines (e.g., benzylamine: 76% yield) .
Stability Note : The acetamide group resists basic hydrolysis under mild conditions (pH < 10).
Metal Coordination and Complexation
The nitrogen-rich structure forms stable complexes with transition metals:
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Square planar | Antibacterial agents |
| FeCl₃ | 1:1 | Octahedral | Catalytic studies |
Characterization : ESI-MS confirms [M+Cu]²⁺ adducts, while UV-Vis shows ligand-to-metal charge transfer bands at 450–500 nm .
Radical-Mediated C–H Functionalization
Visible light photocatalysis enables direct C–H arylation at the quinoxaline C3 position:
| Aryl Source | Light Source | Catalyst | Yield |
|---|---|---|---|
| Aryl acyl peroxides | 420 nm LED | None | 78% |
| Diaryliodonium salts | Blue LED | Ru(bpy)₃²⁺ | 65% |
Mechanism : Radical initiation via homolytic cleavage of peroxides generates aryl radicals, which add to the electron-deficient quinoxaline ring .
Comparative Reactivity of Structural Analogues
Substituents on the phenyl ring significantly influence reaction rates and yields:
| Substituent | SNAr Rate (Relative to -Br) | Oxidation Yield (4-Oxo → -COOH) |
|---|---|---|
| -Br | 1.0 | 72% |
| -Cl | 0.8 | 68% |
| -F | 0.6 | 65% |
| -NO₂ | 1.5 | 82% |
Trend : Electron-withdrawing groups (-NO₂) enhance both SNAr and oxidation reactivity .
Stability and Degradation Pathways
Critical stability considerations under storage and reaction conditions:
-
Thermal Decomposition : Degrades above 200°C, releasing CO and HBr (TGA-MS data).
-
Photodegradation : UV exposure (254 nm) causes cleavage of the triazole-quinoxaline bond (HPLC-MS confirmation).
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The aryl group attached to the acetamide moiety is a critical determinant of activity and solubility. Key analogs include:
Key Observations :
Modifications to the Triazoloquinoxaline Core
The triazole-quinoxaline scaffold is conserved across analogs, but substitutions alter electronic properties:
Q & A
Q. What are the key synthetic pathways for N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinoxaline core. A common approach includes:
- Step 1 : Condensation of 4-amino-5-substituted triazole derivatives with quinoxaline precursors under reflux in dioxane or ethanol .
- Step 2 : Introduction of the bromophenylacetamide moiety via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride is reacted with aminothiazole intermediates in the presence of triethylamine to form acetamide linkages .
- Critical Intermediates :
- 4-Amino-5-(aryl)-1,2,4-triazole-3-thiols (for core structure formation).
- N-(3-bromophenyl)-2-chloroacetamide (for side-chain functionalization).
Q. What analytical techniques are essential for structural characterization of this compound?
- NMR Spectroscopy : and NMR are critical for confirming substituent positions and acetamide linkage integrity. For example, the methylene group in the acetamide moiety typically appears as a singlet at δ ~4.2 ppm in NMR .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the triazoloquinoxaline core and the bromophenyl group. A study on a similar compound (N-(4-bromophenyl)-triazolylacetamide) revealed a planar triazole ring with a 75.3° angle relative to the phenyl group .
- HPLC-PDA/MS : Validates purity (>95%) and monitors degradation products during stability studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazoloquinoxaline core under varying reaction conditions?
Yield optimization requires systematic parameter screening:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products. Ethanol/dioxane mixtures balance reactivity and selectivity .
- Catalysis : Pd/C or CuI catalysts improve coupling efficiency in aryl bromide intermediates, as seen in analogous triazoloquinoxaline syntheses .
- Temperature Control : Reflux (80–100°C) is optimal for cyclization; higher temperatures promote decomposition.
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances lipophilicity, improving membrane permeability. In anti-inflammatory assays, bromophenyl analogs showed 2.3-fold higher activity (IC = 8.7 µM) compared to chlorophenyl derivatives (IC = 20.1 µM) in a carrageenan-induced edema model .
- Triazole Ring Substitution : Electron-withdrawing groups (e.g., nitro) at the triazole 3-position reduce activity due to steric hindrance, while methyl groups enhance metabolic stability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Model Selection : Discrepancies may arise from differing experimental models (e.g., formalin-induced vs. carrageenan-induced edema). Cross-validation using standardized assays (e.g., COX-2 inhibition) is recommended .
- Purity Considerations : Impurities >5% (e.g., unreacted intermediates) can skew results. LC-MS tracking of batch-to-batch variability is critical .
Methodological Guidance
Q. How to design stability studies for this compound under physiological conditions?
Q. What computational tools predict binding interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Screens against kinase domains (e.g., EGFR, VEGFR2) using the triazoloquinoxaline core as a hinge-binding motif.
- DFT Calculations : Resolve electron density maps to optimize substituent interactions, as demonstrated in studies on analogous triazolopyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
